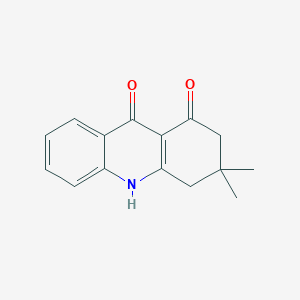

3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione: is a heterocyclic compound belonging to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by its unique structure, which includes a tetrahydroacridine core with two ketone groups at positions 1 and 9, and two methyl groups at position 3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Methylation of Acridine: One common method involves the methylation of acridine using methyl iodide or methyl iodide ammonium under basic conditions.

Cyclization Reactions: Another approach involves cyclization reactions where precursors like 2,3,4,10-tetrahydroacridine are subjected to specific conditions to introduce the dimethyl and ketone groups.

Industrial Production Methods:

Industrial production methods often involve large-scale methylation and cyclization reactions, optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products:

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of tetrahydroacridine, including 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, exhibit significant anticancer properties. Studies have demonstrated that certain derivatives show selective cytotoxicity against various cancer cell lines:

- Mechanism : The compound's ability to interact with DNA and inhibit tumor growth has been highlighted in studies where it showed comparable effectiveness to established chemotherapeutic agents like 5-fluorouracil and doxorubicin against liver cancer cells (HEPG2) .

Neuropharmacology

The compound is also being explored for its neuroprotective properties. Research suggests that tetrahydroacridine derivatives can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases such as Alzheimer’s disease:

- Mechanism : These compounds may enhance cholinergic transmission or possess antioxidant properties that protect neuronal cells from oxidative stress .

Antimicrobial Activity

Acridine derivatives, including this compound, have shown promising results against bacterial and protozoal infections:

- Results : In vitro studies have demonstrated efficacy against various strains of bacteria and protozoa. The structural modifications of the acridine core can lead to enhanced antimicrobial activity .

Case Studies

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting biological processes involving DNA and related enzymes . Additionally, it can inhibit enzymes like acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease .

Comparación Con Compuestos Similares

9,10-Dihydro-9,9-dimethylacridine: This compound shares a similar acridine core but lacks the ketone groups at positions 1 and 9.

9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor, this compound has an amino group at position 9 instead of the ketone groups.

Uniqueness:

3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione is unique due to its specific substitution pattern, which includes two methyl groups and two ketone groups.

Actividad Biológica

3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione (DMTHA) is a compound of interest due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

- Molecular Formula : C15H15NO2

- Molecular Weight : 241.29 g/mol

- CAS Number : 106220-39-7

Biological Activity Overview

DMTHA has been studied for various biological activities, particularly its effects on cholinesterase inhibition and potential neuroprotective properties. The following sections detail specific activities and findings from recent studies.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. DMTHA has shown promising activity in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- Inhibition Potency : In a study evaluating various derivatives, DMTHA exhibited an IC50 value indicating significant inhibition of AChE and BChE activities . The structure-activity relationship (SAR) analysis suggested that modifications to the acridine scaffold can enhance inhibitory potency.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| DMTHA | 0.54 | AChE |

| Tacrine | 0.12 | AChE |

| Galantamine | 0.34 | AChE |

Neuroprotective Effects

Research indicates that DMTHA may possess neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress in neuronal cells:

- Mechanism of Action : DMTHA's neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit apoptosis in neuronal cells .

Antimicrobial Activity

Preliminary studies have also suggested that DMTHA may exhibit antimicrobial properties against various pathogens.

- Case Study : A study conducted on different bacterial strains revealed that DMTHA had a notable inhibitory effect on the growth of Gram-positive bacteria such as Staphylococcus aureus .

Case Studies and Research Findings

- Neuroprotective Activity :

- Antimicrobial Efficacy :

- Structure-Activity Relationship Studies :

Propiedades

IUPAC Name |

3,3-dimethyl-4,10-dihydro-2H-acridine-1,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-15(2)7-11-13(12(17)8-15)14(18)9-5-3-4-6-10(9)16-11/h3-6H,7-8H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKFWVXEAITYEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=O)C3=CC=CC=C3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.